2,2',3,3',4,5,6-Heptabromobiphenyl
Overview
Description
2,2’,3,3’,4,5,6-Heptabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,6-Heptabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,5,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired heptabrominated product .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of nucleophiles, such as hydroxide or amine ions, under basic conditions.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’,3,3’,4,5,6-Heptabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound in the study of polybrominated biphenyls and their environmental impact.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential role in disrupting endocrine systems and its implications for human health.
Industry: Used as a flame retardant in various consumer products, contributing to fire safety.
Mechanism of Action
2,2’,3,3’,4,5,6-Heptabromobiphenyl exerts its effects through several mechanisms:
Ligand-Activated Transcriptional Activator: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene.
Biochemical and Toxic Effects: Mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons, leading to potential health risks.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5,6’-Heptabromobiphenyl: Another polybrominated biphenyl with a slightly different bromination pattern.
2,2’,3,4,4’,5,5’-Heptabromodiphenyl Ether: A related compound used as a flame retardant in consumer products.
Uniqueness
2,2’,3,3’,4,5,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. This compound’s particular arrangement of bromine atoms makes it a valuable model for studying the environmental and health impacts of polybrominated biphenyls .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYDWVPKUOWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336778 | |
Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35194-78-6, 955955-59-6 | |
Record name | Heptabromobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6-Heptabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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